4-Ethyloct-3-en-1-yne
Description
Properties
CAS No. |
65960-06-7 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
4-ethyloct-3-en-1-yne |
InChI |
InChI=1S/C10H16/c1-4-7-9-10(6-3)8-5-2/h2,8H,4,6-7,9H2,1,3H3 |
InChI Key |
MIEUASJOANLMMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC#C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 4-Ethyloct-1-yn-3-ol and Hypothetical Analogs
Key Differences:
This influences solubility and reactivity in organic solvents .
Functional Group Positioning: The terminal alkyne and hydroxyl group in 4-Ethyloct-1-yn-3-ol enable unique reactivity (e.g., Sonogashira coupling or hydrogen bonding), whereas analogs with internal alkynes (e.g., 5-Methyl-1-hexyn-3-ol) may prioritize regioselectivity in reactions.
Q & A
Q. How can researchers transparently report failed synthetic routes for this compound?
- Methodological Answer : Include negative results in supplementary materials, detailing optimization attempts (e.g., catalyst screening, solvent effects). Use flowcharts to visualize decision-making pathways and annotate critical failure points. This prevents redundant efforts and aids community knowledge .
Q. What frameworks support ethical data sharing in studies involving this compound?
Q. Tables for Reference
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H NMR | δ (ppm), J (Hz), integration | Confirming ethyl group splitting patterns |
| GC-MS | Retention time, m/z ratios | Purity assessment and isomer discrimination |
| DFT Calculations | B3LYP/6-31G*, solvent models | Predicting alkene/alkyne electronic effects |
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